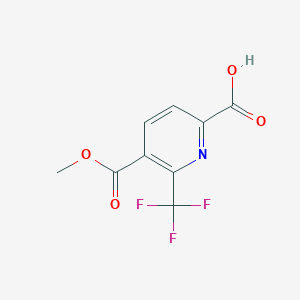
5-Methoxycarbonyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid is a compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methoxycarbonyl group at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of the methoxycarbonyl and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of a suitable pyridine derivative with reagents that introduce these functional groups under controlled conditions. For example, the methoxycarbonyl group can be introduced using methyl chloroformate in the presence of a base, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound is similar but lacks the methoxycarbonyl group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
The presence of both the methoxycarbonyl and trifluoromethyl groups in 5-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid makes it unique. These functional groups confer specific chemical properties, such as increased lipophilicity and potential for specific biological interactions, which may not be present in similar compounds.
Properties
Molecular Formula |
C9H6F3NO4 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
5-methoxycarbonyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)4-2-3-5(7(14)15)13-6(4)9(10,11)12/h2-3H,1H3,(H,14,15) |
InChI Key |
TZKWCUNJVJLTLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















